Benzo[d][1,3]dioxol-5-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
Description
Benzo[d][1,3]dioxol-5-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic compound featuring a benzodioxole core linked to a piperazine-thiazole scaffold substituted with a thiophene moiety. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. Safety guidelines emphasize precautions such as avoiding heat and ignition sources, indicating reactivity typical of nitrogen-containing heterocycles .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2.ClH/c24-20(14-3-4-16-17(10-14)26-13-25-16)23-7-5-22(6-8-23)11-19-21-15(12-28-19)18-2-1-9-27-18;/h1-4,9-10,12H,5-8,11,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMBPYPCQBGZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)C4=CC5=C(C=C4)OCO5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to have antitumor and anti-inflammatory activities, suggesting potential targets within these biological pathways.
Mode of Action
It has been suggested that similar compounds can induce apoptosis and cause cell cycle arrests in certain cancer cell lines. This suggests that the compound may interact with its targets to disrupt normal cell function and promote cell death.
Biochemical Pathways
Given its potential antitumor and anti-inflammatory activities, it is likely that it affects pathways related to cell growth, proliferation, and inflammation.
Result of Action
It has been suggested that similar compounds can induce apoptosis and cause cell cycle arrests in certain cancer cell lines. This suggests that the compound may have a cytotoxic effect on certain types of cells.
Biological Activity
Benzo[d][1,3]dioxol-5-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure includes a benzodioxole moiety, a piperazine ring, and a thiophen-thiazole unit, suggesting a multifaceted interaction profile with biological targets.
Molecular Characteristics
- Molecular Formula : C20H20ClN3O3S2
- Molecular Weight : 449.97 g/mol
- CAS Number : 1217014-04-4
- Purity : Typically around 95% .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzo[d][1,3]dioxole have demonstrated significant cytotoxic effects against various cancer cell lines:
These compounds exhibited greater potency than the standard drug doxorubicin in some cases. The anticancer mechanisms were investigated through various assays including:
- EGFR Inhibition Assessment
- Annexin V-FITC Apoptosis Assessment
- Cell Cycle Analysis
The studies indicated that these compounds could induce apoptosis through mitochondrial pathways by affecting proteins such as Bax and Bcl-2 .
Anti-inflammatory Activity
Compounds similar to benzo[d][1,3]dioxole have also been reported to exhibit anti-inflammatory properties. For example, derivatives designed for COX-II inhibition showed promising results in preclinical models:
These findings suggest that modifications to the benzo[d][1,3]dioxole framework can enhance its anti-inflammatory efficacy while minimizing side effects.
The biological activity of benzo[d][1,3]dioxole derivatives is primarily attributed to their ability to interact with various molecular targets:
- Enzyme Inhibition : Many compounds act as inhibitors for specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with receptors such as EGFR can alter signaling pathways that promote cell proliferation.
- Apoptotic Pathways : Inducing apoptosis through modulation of mitochondrial proteins is a significant mechanism for anticancer activity.
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of benzo[d][1,3]dioxole derivatives:
Study Example: Synthesis and Evaluation of Thiourea Derivatives
In one study, researchers synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and tested their cytotoxicity across multiple cancer cell lines. The results indicated that several derivatives had IC50 values significantly lower than traditional chemotherapeutics while showing low toxicity to normal cells .
Study Example: COX-II Inhibitory Activity
Another investigation focused on the development of compounds targeting COX-II for anti-inflammatory applications. The study demonstrated that specific modifications to the benzo[d][1,3]dioxole structure could enhance selectivity and potency against COX-II compared to existing drugs like Celecoxib .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural variations among similar compounds are summarized in Table 1.
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations :
- Thiazole Substituent : The target compound’s thiophen-2-yl group distinguishes it from analogs with aryl (e.g., 4-methoxyphenyl) or acyl (e.g., 4-methylbenzoyl) substituents. Thiophene may enhance electronic interactions in biological systems compared to bulkier aryl groups .
- Linker Chemistry: The methanone-benzodioxole group in the target compound contrasts with cyclopropanecarboxamide linkers in analogs, which could influence binding affinity and metabolic stability .
- Salt Form : Hydrochloride salts (target compound) improve aqueous solubility versus free-base analogs, critical for drug formulation .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s structure comprises three primary subunits:
- Benzo[d]dioxol-5-ylmethanone (electron-rich aromatic core).
- 4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazine (heterocyclic side chain with sulfur and nitrogen functionalities).
- Hydrochloride counterion (introduced during final salt formation).
Retrosynthetic disconnection reveals two plausible pathways (Figure 1):
- Pathway A : Coupling of pre-formed 4-(thiophen-2-yl)thiazole-2-methylpiperazine with benzo[d]dioxole-5-carbonyl chloride.
- Pathway B : Sequential assembly of thiazole and piperazine subunits on a benzo[d]dioxole scaffold.
Literature precedence favors Pathway A due to modularity and higher yields in analogous systems.
Stepwise Synthesis and Reaction Optimization
Synthesis of 4-(Thiophen-2-yl)thiazole-2-methylpiperazine
Thiazole Core Formation
The 4-(thiophen-2-yl)thiazole intermediate is synthesized via Hantzsch thiazole synthesis , employing thiophene-2-carboxamide and α-bromoketone derivatives.
- React thiophene-2-carboxamide (1.0 equiv) with 2-bromo-1-(4-methoxyphenyl)ethanone (1.2 equiv) in ethanol at 78°C for 6 hours.
- Quench with saturated NH$$4$$Cl (20 mL), extract with EtOAc (3 × 30 mL), dry over MgSO$$4$$, and concentrate.
- Purify via silica chromatography (hexanes/EtOAc 4:1) to yield 4-(thiophen-2-yl)thiazole (Yield: 17–23%).
Optimization Insights :
- Solvent Systems : DMF improves solubility but necessitates higher temperatures (ΔT = +20°C).
- Catalysts : Addition of KI (10 mol%) enhances bromide displacement efficiency.
Piperazine Functionalization
The thiazole-methylpiperazine subunit is constructed through nucleophilic alkylation:
Coupling with Benzo[d]dioxole-5-carbonyl Chloride
Acylation Reaction
The final coupling employs Schotten-Baumann conditions:
- Dissolve 4-(thiophen-2-yl)thiazole-2-methylpiperazine (1.0 equiv) in dichloromethane (DCM).
- Add benzo[d]dioxole-5-carbonyl chloride (1.1 equiv) dropwise at 0°C.
- Stir at room temperature for 4 hours, then wash with NaHCO$$_3$$ (5%) and brine.
- Recover product via rotary evaporation (Yield: 82%).
Critical Parameters :
- Temperature Control : Exothermic reaction requires strict maintenance below 10°C during acyl chloride addition.
- Solvent Choice : DCM minimizes side reactions compared to polar aprotic solvents.
Hydrochloride Salt Formation
Treat the free base with HCl (1.0 M in Et$$_2$$O) in ethanol, precipitate with diethyl ether, and filter (Purity: >98% by HPLC).
Purification and Analytical Characterization
Chromatographic Purification
Silica Gel Chromatography :
| Eluent System | Composition | R$$_f$$ Value |
|---|---|---|
| Hexanes/EtOAc | 3:1 | 0.42 |
| DCM/MeOH | 9:1 | 0.67 |
HPLC Conditions :
Spectroscopic Data
$$^1$$H NMR (400 MHz, DMSO-d$$_6$$) :
- δ 7.45 (d, J = 3.1 Hz, 1H, thiophene-H)
- δ 6.92 (s, 1H, benzodioxole-H)
- δ 4.28 (s, 2H, CH$$_2$$-piperazine)
- δ 3.55–3.62 (m, 8H, piperazine-H)
HRMS (ESI+) :
Challenges and Yield Optimization
Key Bottlenecks
- Low Thiazole Formation Efficiency : Initial Hantzsch reactions yield <25% due to competing side reactions.
- Piperazine Alkylation Selectivity : Over-alkylation produces bis-adducts unless stoichiometry is tightly controlled.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key functional groups dictate its reactivity?
The compound’s synthesis typically involves sequential coupling of the benzo[d][1,3]dioxole core, thiophene-thiazole moiety, and piperazine ring. A validated method includes:
- Step 1: Cyclization to form the benzo[d][1,3]dioxole core using reagents like POCl₃ or DCC .
- Step 2: Coupling the thiophene-thiazole unit via Suzuki-Miyaura cross-coupling (Pd catalysts, e.g., Pd(PPh₃)₄) .
- Step 3: Alkylation of the piperazine ring with the thiazole-methyl group under reflux in acetonitrile or DMF . Key reactive groups: The thiazole’s sulfur atom and piperazine’s secondary amines enable nucleophilic substitutions, while the dioxole ring is sensitive to oxidative conditions .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure, and what spectral signatures should researchers prioritize?
- ¹H/¹³C NMR: Look for peaks at δ 6.8–7.2 ppm (aromatic protons from dioxole and thiophene) and δ 3.5–4.0 ppm (piperazine and thiazole-methyl protons) .
- HRMS: The molecular ion peak should match the exact mass (e.g., calculated for C₂₂H₂₂ClN₃O₃S₂: 492.08 g/mol) .
- IR: Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-O-C (1250 cm⁻¹) in the dioxole ring .
Q. What solvent systems and purification methods are optimal for isolating this compound?
- Solubility: The hydrochloride salt is polar, requiring DMSO or methanol for dissolution .
- Purification: Use silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies:
- Reproducibility: Validate purity via HPLC (>95%) and elemental analysis (C, H, N within ±0.4% of theoretical) .
- Assay standardization: Use established protocols (e.g., MTT assay for cytotoxicity, IC₅0 comparisons across multiple cell lines) .
- Computational modeling: Perform molecular docking to predict target affinity (e.g., kinase or GPCR binding) and correlate with experimental IC₅0 values .
Q. What strategies can optimize reaction yields during the coupling of the thiophene-thiazole moiety to the piperazine ring?
- Catalyst optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance cross-coupling efficiency .
- Temperature control: Maintain reflux at 80–90°C to prevent thiazole decomposition .
- Stoichiometry: Use a 1.2:1 molar ratio of thiazole-methyl chloride to piperazine to minimize side products .
Q. How does the thiophene-thiazole substituent influence the compound’s pharmacokinetic properties?
- Lipophilicity: The thiophene-thiazole group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Validate via shake-flask logP measurements .
- Metabolic stability: Test hepatic microsome assays (e.g., human S9 fraction) to assess susceptibility to CYP450 oxidation .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
